

An In-depth Technical Guide to the Chemical Properties of 4-Methylhexanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylhexanoic acid

Cat. No.: B073044

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhexanoic acid, a branched-chain fatty acid, is a molecule of interest in various fields of chemical and biological research. Its structural characteristics, including a chiral center at the fourth carbon, influence its physical, chemical, and biological properties. This guide provides a comprehensive overview of the core chemical properties of **4-methylhexanoic acid**, intended to serve as a technical resource for researchers, scientists, and professionals in drug development. All quantitative data is summarized in structured tables for ease of reference, and where available, detailed experimental methodologies are provided.

Physicochemical Properties

The physical and chemical properties of **4-methylhexanoic acid** are fundamental to its handling, reactivity, and biological interactions. These properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O ₂	[1]
Molecular Weight	130.18 g/mol	[1][2]
Appearance	Colorless to pale yellow clear liquid (est.)	[3]
Melting Point	-80 °C	N/A
Boiling Point	109-112 °C at 10 mmHg	[2]
Density	0.921 g/mL	[2]
pKa (Predicted)	4.78	N/A
Solubility	Practically insoluble in water. Soluble in alcohol.	[1]
Flash Point	43.33 °C (110.0 °F) - closed cup	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of **4-methylhexanoic acid**. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum of **4-methylhexanoic acid** is expected to show a characteristic broad singlet for the carboxylic acid proton between δ 11.0-12.0 ppm.[4] The methyl group at the C4 position typically resonates in the range of δ 0.85-1.20 ppm.[4] The protons on the carbon alpha to the carbonyl group are expected to appear around δ 2.0-2.5 ppm.
- ¹³C NMR:** The carbon NMR spectrum will feature the carboxylic acid carbon signal at approximately δ 180 ppm.[4] The methyl-substituted carbon at the C4 position is expected to resonate in the range of δ 32-35 ppm.[4]

¹H NMR - Predicted Chemical Shifts

Proton	Chemical Shift (ppm)
-COOH	11.0 - 12.0 (broad singlet)
-CH(CH ₃)-	Multiplet
-CH ₂ - (alpha to COOH)	~2.2
-CH ₂ -	Multiplet
-CH ₃ (at C4)	0.85 - 1.20
-CH ₃ (terminal)	Triplet

¹³C NMR - Predicted Chemical Shifts

Carbon	Chemical Shift (ppm)
-COOH	~180
-CH(CH ₃)-	32 - 35
-CH ₂ - (alpha to COOH)	~34
-CH ₂ -	~29
-CH ₂ -	~19
-CH ₃ (at C4)	~19
-CH ₃ (terminal)	~14

Infrared (IR) Spectroscopy

The IR spectrum of **4-methylhexanoic acid** is characterized by the functional groups present. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of a carboxylic acid dimer. The C=O stretching vibration will appear as a strong, sharp peak between 1760-1690 cm⁻¹.[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy - Characteristic Absorptions

Functional Group	Absorption Range (cm ⁻¹)
O-H (Carboxylic Acid)	2500 - 3300
C-H (Alkyl)	2850 - 3000
C=O (Carboxylic Acid)	1690 - 1760
C-O	1210 - 1320
O-H Bend	910 - 950

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of **4-methylhexanoic acid** is expected to show a molecular ion peak (M⁺) at an m/z of 130.^[4] The fragmentation pattern will likely include characteristic losses of a methyl group (m/z 115), a carboxylic acid group (m/z 85), and other alkyl chain fragments.^[4] A base peak is often observed at m/z 74, corresponding to a McLafferty rearrangement.^[4]

Mass Spectrometry - Expected Fragmentation

m/z	Proposed Fragment
130	[M] ⁺ (Molecular Ion)
115	[M - CH ₃] ⁺
85	[M - COOH] ⁺
74	McLafferty Rearrangement Product

Safety and Handling

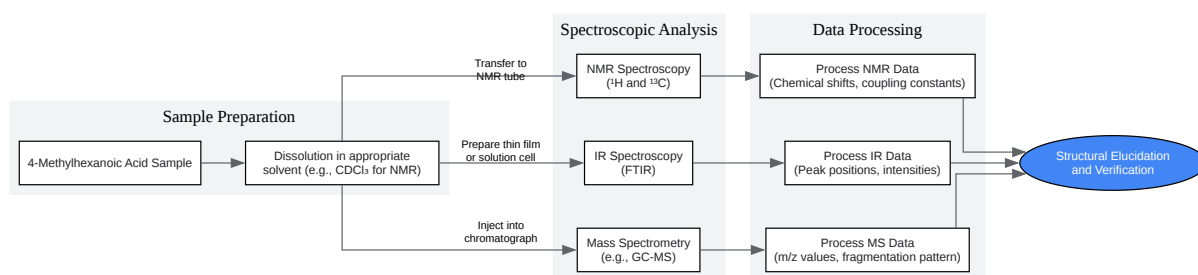
4-Methylhexanoic acid is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.^{[2][7]}

Safety Information	
GHS Hazard Statements	H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage.[2] [7]
GHS Precautionary Statements	P210, P233, P240, P280, P303+P361+P353, P305+P351+P338[2]
Personal Protective Equipment (PPE)	Faceshields, Gloves, Goggles, appropriate respirator.[2]
Storage	Store in a well-ventilated place. Keep cool. Keep container tightly closed. Store locked up.

Experimental Protocols

Detailed experimental protocols for the characterization of **4-methylhexanoic acid** are analogous to general procedures for fatty acids.

General Workflow for Spectroscopic Analysis

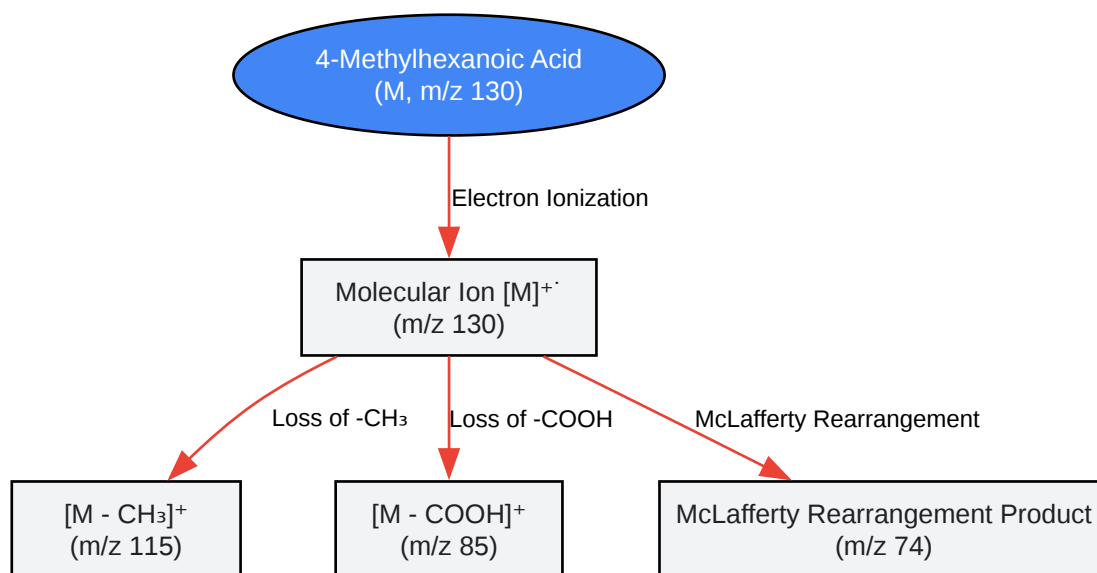


[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **4-methylhexanoic acid**.

Mass Spectrometry Fragmentation Pathways

The fragmentation of **4-methylhexanoic acid** in an electron ionization mass spectrometer follows predictable pathways for branched-chain carboxylic acids.



[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways of **4-methylhexanoic acid** in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hmdb.ca [hmdb.ca]
- 2. 4-Methylhexanoic acid 97 1561-11-1 [sigmaaldrich.com]
- 3. 4-Methylhexanoic acid | CAS#:1561-11-1 | Chemsrca [chemsrc.com]
- 4. Buy 4-Methylhexanoic acid | 1561-11-1 [smolecule.com]

- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 7. (+-)-4-Methylhexanoic acid | C₇H₁₄O₂ | CID 15271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 4-Methylhexanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073044#4-methylhexanoic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com